molecular formula C10H6N2S B3262242 Thiazolo[4,5-h]isoquinoline CAS No. 35317-82-9

Thiazolo[4,5-h]isoquinoline

Cat. No.: B3262242
CAS No.: 35317-82-9
M. Wt: 186.24 g/mol
InChI Key: TZEYHTCZIQZAPS-UHFFFAOYSA-N
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Description

Thiazolo[4,5-h]isoquinoline is a heteroaromatic compound that belongs to the class of thiazoloisoquinolines. These compounds are characterized by a fused ring system consisting of a thiazole ring and an isoquinoline ring. This compound is of particular interest due to its potential applications in medicinal chemistry and material science. Despite being relatively underexplored, this compound has shown promise in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-h]isoquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of dithiooxamide with aromatic aldehydes. This reaction can be catalyzed by lanthanum(III) triflate, which favors the formation of thiazoloisoquinolines. The reaction conditions often include heating the mixture to temperatures around 270-280°C .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of the synthesis and the need for specific catalysts and reaction conditions. advancements in synthetic methodologies and catalyst development may pave the way for more efficient industrial production in the future.

Chemical Reactions Analysis

Types of Reactions: Thiazolo[4,5-h]isoquinoline can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the this compound ring system, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound hydrides.

Scientific Research Applications

Thiazolo[4,5-h]isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiazolo[4,5-h]isoquinoline and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives act as acetylcholinesterase inhibitors, which can be useful in the treatment of neurodegenerative diseases. The interaction with acetylcholinesterase involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

    Thiazolo[5,4-c]isoquinoline: Another isomer with a different ring fusion pattern.

    Thiazolo[4,5-d]thiazole: A related compound with a thiazole-thiazole fused ring system.

    Thiazolo[5,4-b]pyridine: A compound with a thiazole-pyridine fused ring system.

Uniqueness: Thiazolo[4,5-h]isoquinoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric propertiesCompared to its isomers, this compound may offer different biological activities and electronic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

[1,3]thiazolo[4,5-h]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEYHTCZIQZAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CN=C3)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663346
Record name [1,3]Thiazolo[4,5-h]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35317-82-9
Record name [1,3]Thiazolo[4,5-h]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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